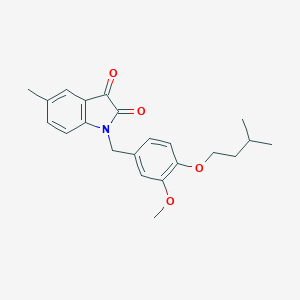
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by its complex molecular structure, which includes an indoline core substituted with an isopentyloxy group, a methoxy group, and a benzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the isopentyloxy and methoxy groups through nucleophilic substitution reactions. The final step involves the addition of the benzyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and high-pressure reactors to increase yield and efficiency .
Chemical Reactions Analysis
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The methoxy and isopentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The benzyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds .
Scientific Research Applications
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an efflux pump inhibitor in combating multidrug-resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and thereby enhancing their efficacy. The compound’s structure allows it to fit into the binding sites of these proteins, blocking their function and leading to the accumulation of antibiotics within the bacterial cell .
Comparison with Similar Compounds
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione: Lacks the isopentyloxy group, resulting in different chemical properties and biological activities.
1-(4-Isopentyloxybenzyl)-5-methylindoline-2,3-dione:
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline: Lacks the dione functionality, leading to different chemical behavior and uses
Properties
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)9-10-27-19-8-6-16(12-20(19)26-4)13-23-18-7-5-15(3)11-17(18)21(24)22(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGHZSQTBNSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
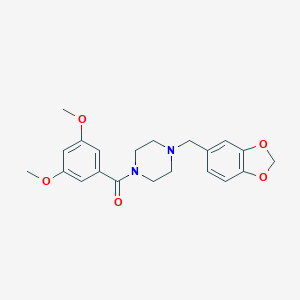
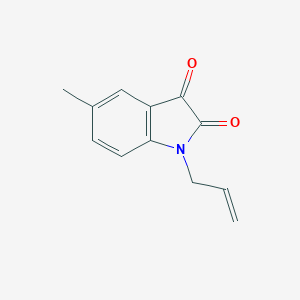
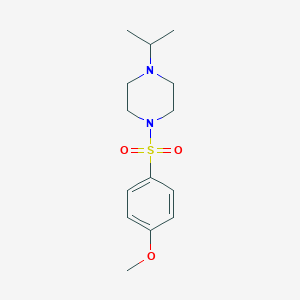

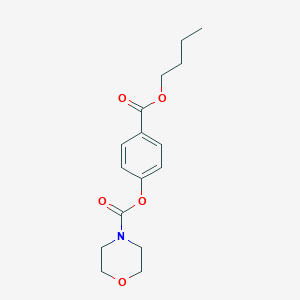
![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)
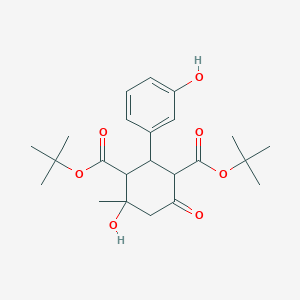
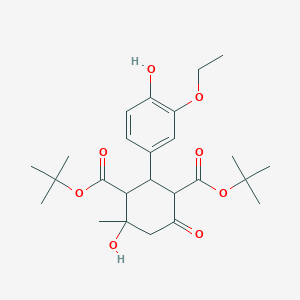
![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
